![molecular formula C8H6N4O B1491678 2-(6-formil-1H-imidazo[1,2-b]pirazol-1-il)acetonitrilo CAS No. 2092706-51-7](/img/structure/B1491678.png)

2-(6-formil-1H-imidazo[1,2-b]pirazol-1-il)acetonitrilo

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Actividad Antibacteriana

Los derivados de imidazol muestran actividad antibacteriana . Se pueden utilizar en el desarrollo de nuevos medicamentos para tratar infecciones bacterianas.

Actividad Antimicetobacteriana

Algunos derivados de imidazol han mostrado una potente actividad antimicetobacteriana . Podrían utilizarse en el tratamiento de enfermedades causadas por Mycobacterium tuberculosis .

Actividad Antiinflamatoria

Los derivados de imidazol pueden exhibir propiedades antiinflamatorias . Esto los convierte en candidatos potenciales para el desarrollo de medicamentos antiinflamatorios.

Actividad Antitumoral

Se ha descubierto que los derivados de imidazol poseen actividad antitumoral . Podrían utilizarse en el desarrollo de nuevos medicamentos contra el cáncer.

Actividad Antidiabética

Algunos derivados de imidazol han mostrado actividad antidiabética . Podrían utilizarse en el tratamiento de la diabetes.

Actividad Antiviral

Los derivados de imidazol pueden exhibir propiedades antivirales . Esto los convierte en candidatos potenciales para el desarrollo de medicamentos antivirales.

Actividad Antileishmanial

Los derivados de pirazol acoplados a hidrazina, que están relacionados con los derivados de imidazol, han mostrado una potente actividad antileishmanial . Podrían utilizarse en el tratamiento de la leishmaniasis.

Actividad Antimalárica

Los derivados de pirazol acoplados a hidrazina también han mostrado actividad antimalárica . Podrían utilizarse en el tratamiento de la malaria.

Mecanismo De Acción

Target of Action

Compounds containing the imidazole moiety have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

It is known that imidazole derivatives can interact with their targets in various ways, leading to different biological effects . For instance, some imidazole derivatives have been found to exhibit potent anti-tubercular activity against Mycobacterium tuberculosis strain .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

It is known that the solubility of a compound in aqueous media can significantly impact its bioavailability .

Result of Action

It is known that imidazole derivatives can exhibit a variety of biological activities, which suggests that they may have diverse molecular and cellular effects .

Análisis Bioquímico

Biochemical Properties

2-(6-formyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the activity of these enzymes, leading to changes in cellular redox states. Additionally, 2-(6-formyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile can bind to specific protein receptors, altering their conformation and affecting downstream signaling pathways .

Cellular Effects

The effects of 2-(6-formyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can activate the mitogen-activated protein kinase (MAPK) pathway, leading to increased cell proliferation and survival . Furthermore, 2-(6-formyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile has been shown to upregulate the expression of genes involved in antioxidant defense, thereby enhancing the cell’s ability to cope with oxidative stress .

Molecular Mechanism

At the molecular level, 2-(6-formyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile exerts its effects through several mechanisms. One key mechanism involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity . For instance, it has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of target proteins . Additionally, 2-(6-formyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile can influence gene expression by interacting with transcription factors and modulating their binding to DNA .

Propiedades

IUPAC Name |

2-(6-formylimidazo[1,2-b]pyrazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O/c9-1-2-11-3-4-12-8(11)5-7(6-13)10-12/h3-6H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQQIDHKZHEMCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CC(=N2)C=O)N1CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

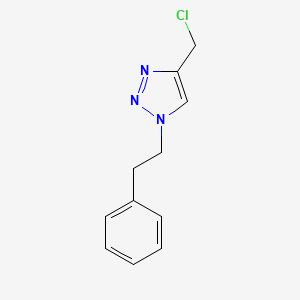

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

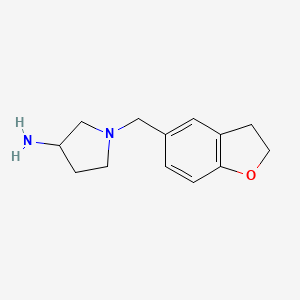

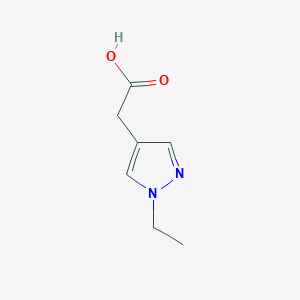

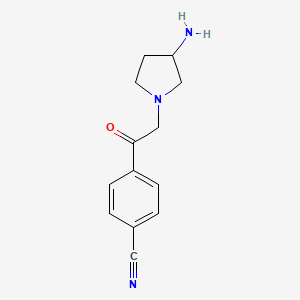

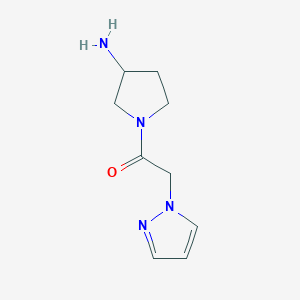

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491602.png)

![[1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1491610.png)

![[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1491612.png)

![[1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1491613.png)